CRCD2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

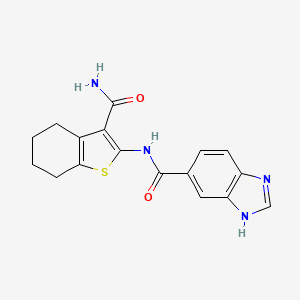

C17H16N4O2S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C17H16N4O2S/c18-15(22)14-10-3-1-2-4-13(10)24-17(14)21-16(23)9-5-6-11-12(7-9)20-8-19-11/h5-8H,1-4H2,(H2,18,22)(H,19,20)(H,21,23) |

InChI Key |

PBSNIERBSVCZDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

CRCD2 as a First-in-Class NT5C2 Nucleotidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CRCD2, a novel, first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). NT5C2 is a critical enzyme in purine (B94841) metabolism and a key driver of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in acute lymphoblastic leukemia (ALL). This document details the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for this compound, offering a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Introduction

Low-intensity maintenance therapy with 6-MP is a cornerstone of treatment for ALL. However, the development of resistance is a significant clinical challenge, with activating mutations in the NT5C2 gene being a major contributor, particularly in early relapse cases.[1][2][3] These mutations lead to increased nucleotidase activity, which dephosphorylates and inactivates the cytotoxic metabolites of 6-MP.[4][5] this compound has been identified as a potent and specific inhibitor of both wild-type and mutant forms of NT5C2, demonstrating the potential to reverse thiopurine resistance and enhance the efficacy of chemotherapy.[1][6]

Mechanism of Action

This compound functions as an uncompetitive inhibitor of NT5C2.[1][2] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. The inhibitory effects of this compound are therefore more pronounced in the presence of the NT5C2 substrate, such as inosine (B1671953) monophosphate (IMP).[1][2] This mechanism suggests that this compound may be particularly effective in cellular environments with active purine metabolism.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses suggest that this compound binds to or induces a reconfiguration of the catalytic domain of NT5C2 in the presence of its substrate.[1][2] This is consistent with its uncompetitive inhibitory nature.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with NT5C2 and its biological effects.

Table 1: Binding Affinity and Enzymatic Inhibition of this compound against NT5C2

| Target Protein | Parameter | Value | Experimental Method |

| NT5C2 R367Q | Kd | 70.9 µmol/L | Surface Plasmon Resonance |

| NT5C2 R367Q (in the presence of IMP) | Kd | ~60.6 µmol/L (14.5% decrease) | Surface Plasmon Resonance |

| NT5C2 R367Q | Vmax | 610 µmol/L IMP/min | Malachite Green Assay |

| NT5C2 R367Q | Km | 308 µmol/L IMP | Malachite Green Assay |

Table 2: Cellular Activity of this compound in Combination with 6-Mercaptopurine (6-MP)

| Cell Line | NT5C2 Status | Treatment | Effect |

| Jurkat (T-ALL) | Wild-type | 10 µmol/L this compound + 6-MP | Increased sensitivity to 6-MP |

| CUTLL1 (T-ALL) | Wild-type | 10 µmol/L this compound + 6-MP | Increased sensitivity to 6-MP |

| Jurkat expressing mutant NT5C2 | Mutant | 10 µmol/L this compound + 6-MP | Reversal of 6-MP resistance |

| Patient-derived xenograft (relapsed T-ALL) | Mutant | 10 µmol/L this compound + 6-MP | Reversal of 6-MP resistance |

Signaling Pathways and Drug Action

The role of NT5C2 in 6-MP resistance and the inhibitory action of this compound can be visualized in the following signaling pathway.

Caption: NT5C2-mediated 6-MP resistance and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. High-Throughput Screening for NT5C2 Inhibitors

This protocol outlines the malachite green-based nucleotidase assay used for the initial identification of NT5C2 inhibitors from a chemical library.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activating mutations in the NT5C2 nucleotidase gene drive chemotherapy resistance in relapsed ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics and mechanisms of NT5C2-driven chemotherapy resistance in relapsed ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Reversing 6-Mercaptopurine Resistance in Acute Lymphoblastic Leukemia: The Role of CRCD2

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acquired resistance to 6-mercaptopurine (B1684380) (6-MP), a cornerstone of maintenance therapy for Acute Lymphoblastic Leukemia (ALL), is a significant clinical challenge, particularly in relapsed disease. A primary driver of this resistance is the activation of the cytosolic 5'-nucleotidase II (NT5C2) enzyme, which inactivates the cytotoxic metabolites of 6-MP. This can occur through genetic mutations, identified in over 35% of early relapse ALL cases, or via non-genetic mechanisms such as post-translational modification.[1][2][3] This guide details the role and mechanism of CRCD2, a first-in-class small molecule inhibitor of NT5C2, in reversing 6-MP resistance in ALL. By directly inhibiting both wild-type and mutant NT5C2, this compound restores the cytotoxic efficacy of 6-MP, presenting a promising therapeutic strategy to overcome resistance and enhance the durability of remission in ALL.

The Mechanism of 6-MP Resistance in ALL

6-Mercaptopurine is a prodrug that requires intracellular conversion into thiopurine nucleotides, primarily thioinosine monophosphate (TIMP) and thioguanine nucleotides (TGNs), to exert its cytotoxic effects. These active metabolites disrupt de novo purine (B94841) synthesis and are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

The NT5C2 enzyme functions as a key negative regulator in this pathway.[1] It dephosphorylates the active thiopurine monophosphates, converting them back into inactive nucleosides that are subsequently eliminated from the cell.[1] Under normal conditions, this maintains cellular homeostasis. However, in the context of ALL relapse, two primary mechanisms lead to hyperactivation of NT5C2, conferring resistance to 6-MP:

-

Genetic Mutations: Relapse-associated gain-of-function mutations in the NT5C2 gene lead to the expression of a constitutively active enzyme. These mutations enhance the enzyme's ability to dephosphorylate and inactivate 6-MP metabolites, thereby reducing the drug's efficacy.[1][2]

-

Non-Genetic Activation: A novel mechanism of resistance involves the phosphorylation of NT5C2 at the Serine 502 residue (S502). This post-translational modification also results in enzyme activation, driving 6-MP resistance even in leukemias with wild-type NT5C2.[1][2][3]

This compound: A Novel NT5C2 Inhibitor

This compound is a first-in-class small molecule compound identified through high-throughput screening as a potent and specific inhibitor of NT5C2.[1] It acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[2] This mechanism allows this compound to effectively inhibit both the wild-type and various relapse-associated mutant forms of NT5C2.[1][2] By blocking NT5C2 activity, this compound prevents the degradation of active thiopurine nucleotides, leading to their accumulation within leukemia cells and restoring sensitivity to 6-MP.

Signaling Pathway of 6-MP Metabolism and this compound Intervention

Caption: Mechanism of this compound in overcoming 6-MP resistance.

Quantitative Data: In Vitro Efficacy of this compound

The combination of this compound with 6-MP has been shown to significantly increase the sensitivity of both NT5C2 wild-type and mutant ALL cell lines to 6-MP.

Table 1: Reversal of 6-MP Resistance in T-ALL Cell Lines

| Cell Line | NT5C2 Status | Treatment | 6-MP IC50 (µM) | Fold Sensitization |

| Jurkat | Wild-Type | Vehicle | ~2.5 | - |

| 10 µM this compound | ~0.5 | 5.0x | ||

| CUTLL1 | Wild-Type | Vehicle | ~5.0 | - |

| 10 µM this compound | ~1.0 | 5.0x | ||

| PEER | Mutant | Vehicle | > 10.0 | - |

| 10 µM this compound | ~1.5 | >6.7x | ||

| BE13 | Mutant | Vehicle | > 10.0 | - |

| 10 µM this compound | ~2.0 | >5.0x | ||

| Data derived from graphical representations in Reglero et al., 2022.[2] IC50 values are approximate. |

Table 2: Reversal of 6-MP Resistance in B-Precursor ALL Cell Lines

| Cell Line | NT5C2 Status | Treatment | 6-MP IC50 (µM) | Fold Sensitization |

| REH | Wild-Type | Vehicle | ~0.3 | - |

| 10 µM this compound | ~0.05 | 6.0x | ||

| 697 | R368W Mutant | Vehicle | ~5.0 | - |

| 10 µM this compound | ~0.5 | 10.0x | ||

| Data derived from graphical representations in Reglero et al., 2022.[2] IC50 values are approximate. |

Table 3: Synergistic Interaction between this compound and 6-MP

| Cell Model | NT5C2 Status | Combination Index (CI) | Interpretation |

| Nt5c2 Mouse ALL | Wild-Type | 0.8 | Mild Synergism |

| Nt5c2 Mouse ALL | R367Q Mutant | 0.32 | Strong Synergism |

| Combination index values indicate synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

NT5C2 Enzymatic Assay (Malachite Green)

This assay quantifies the nucleotidase activity of NT5C2 by measuring the release of inorganic phosphate (B84403) (Pi) from a substrate like inosine (B1671953) monophosphate (IMP).

Protocol:

-

Recombinant Protein: Use purified recombinant NT5C2 protein (wild-type or mutant, e.g., R367Q).

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT).

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, varying concentrations of this compound (or vehicle control), and recombinant NT5C2 protein.

-

Initiate Reaction: Add the substrate (e.g., Inosine Monophosphate, IMP) to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Phosphate Detection: Stop the reaction and quantify the released phosphate using a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.

-

Measurement: Read the absorbance at ~620-640 nm using a microplate reader. The amount of color is proportional to the NT5C2 activity.

Cell Viability Assay

This assay determines the cytotoxic effect of 6-MP with and without this compound on ALL cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Protocol:

-

Cell Seeding: Seed ALL cells (e.g., Jurkat, REH) in opaque-walled 96-well plates at a density of 10,000 to 50,000 cells per well.

-

Compound Treatment: Treat cells with a matrix of increasing concentrations of 6-MP and a fixed concentration of this compound (e.g., 10 µM) or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium). This reagent lyses the cells and provides the substrate for a thermostable luciferase.

-

Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of 6-MP.

In Vivo Xenograft Model

This protocol assesses the in vivo efficacy of the this compound and 6-MP combination.

Protocol:

-

Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human ALL cell lines or patient-derived xenografts (PDXs) that express a luciferase reporter gene for bioluminescence imaging.

-

Treatment Groups: Once leukemia is established (detectable bioluminescent signal), randomize mice into treatment cohorts:

-

Vehicle Control

-

This compound alone

-

6-MP alone

-

This compound + 6-MP combination

-

-

Drug Administration: Administer drugs according to a defined schedule (e.g., daily oral gavage for a specified number of weeks).

-

Monitoring: Monitor tumor burden non-invasively using bioluminescence imaging (BLI) at regular intervals. Inject mice with D-luciferin substrate and image using an in vivo imaging system.

-

Endpoint Analysis: At the end of the study, assess leukemia burden in hematopoietic tissues like bone marrow and spleen by flow cytometry for reporter-positive (e.g., GFP+) cells.

-

Data Analysis: Quantify the bioluminescent signal (total flux) and the percentage of leukemic cells in tissues to determine treatment efficacy.

Workflow and Logical Relationships

General Experimental Workflow for this compound Evaluation

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that directly addresses a key mechanism of 6-MP resistance in ALL. By inhibiting NT5C2, this compound effectively re-sensitizes both genetically resistant and non-genetically resistant leukemia cells to 6-MP. The strong synergistic effect observed in vitro and the promising efficacy in preclinical in vivo models underscore its potential for clinical translation.

Future research should focus on:

-

Clinical Trials: Designing early-phase clinical trials to evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with 6-MP-based maintenance therapy in patients with relapsed/refractory ALL.

-

Biomarker Development: Validating NT5C2 mutation status and S502 phosphorylation levels as predictive biomarkers to select patients most likely to benefit from this compound therapy.

-

Optimizing Combination Therapies: Exploring the combination of this compound and 6-MP with other targeted agents to further enhance anti-leukemic activity and prevent the emergence of new resistance mechanisms.

The development of NT5C2 inhibitors like this compound offers a promising avenue to improve outcomes for ALL patients by overcoming a critical hurdle in chemotherapy effectiveness.

References

Unveiling the Chemical Landscape of CRCD2: A Novel NT5C2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and experimental evaluation of CRCD2, a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a crucial component of maintenance therapy for acute lymphoblastic leukemia (ALL).[1][2] this compound has emerged as a promising therapeutic agent capable of reversing this resistance, showing efficacy against both wild-type and prevalent relapse-associated mutant forms of NT5C2 in vitro and in vivo.[1][2][3]

Chemical Structure of this compound

The precise chemical structure of this compound is a cornerstone of its inhibitory activity. The two-dimensional representation of the this compound compound is illustrated below.

(Image of the chemical structure of this compound would be inserted here if available in the search results. The search results confirm a chemical structure is available in the source document, but do not display it.)

Quantitative Analysis of this compound Activity

The inhibitory and binding properties of this compound against its target, NT5C2, have been quantitatively characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity

| Target | Assay | Parameter | Value | Reference |

| Wild-type NT5C2 | Malachite Green Assay | Inhibitory Capacity | Low micromolar | [1] |

| R367Q mutant NT5C2 | Malachite Green Assay | Inhibitory Capacity | Low micromolar | [1] |

| K359Q mutant NT5C2 | Malachite Green Assay | Inhibitory Capacity | Significant reduction in nucleotidase activity (lower potency than WT and R367Q) | [1] |

Binding Affinity

| Target | Assay | Parameter | Value | Reference |

| NT5C2 D52N R367Q recombinant protein | Surface Plasmon Resonance | Equilibrium dissociation constant (Kd) | 70.9 μmol/L | [1] |

In Vivo Pharmacokinetics

| Animal Model | Parameter | Value | Reference |

| Female C57/BL6 mice | Half-life | 3.2 hours | [1] |

Mechanism of Action: An Uncompetitive Inhibitor

Biochemical studies have elucidated that this compound functions as an uncompetitive inhibitor of NT5C2.[1] This mode of action signifies that this compound binds to the enzyme-substrate complex, with its inhibitory effects becoming more pronounced in the presence of the substrate, inosine (B1671953) monophosphate (IMP).[1] Michaelis-Menten kinetic analysis revealed a reduction in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) in the presence of this compound, which is characteristic of uncompetitive inhibition.[1]

The following diagram illustrates the signaling pathway of 6-mercaptopurine metabolism and the role of NT5C2 and its inhibitor, this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the investigation of this compound.

High-Throughput Screening for NT5C2 Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign designed to identify small-molecule inhibitors of NT5C2.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CRCD2 on Purine Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRCD2 is a first-in-class small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2), an enzyme that plays a critical role in purine (B94841) nucleotide metabolism.[1][2] NT5C2 regulates the intracellular pool of purine nucleotides by dephosphorylating 6-hydroxypurine nucleotide monophosphates, such as inosine (B1671953) monophosphate (IMP), guanosine (B1672433) monophosphate (GMP), and xanthosine (B1684192) monophosphate (XMP).[1][2] This guide provides a comprehensive technical overview of the effects of this compound on purine nucleotide metabolism, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This information is intended to support further research and drug development efforts targeting NT5C2.

Mechanism of Action of this compound

This compound acts as an uncompetitive inhibitor of NT5C2, meaning its inhibitory effects are enhanced in the presence of the enzyme's substrate.[1] This mode of action suggests that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion of the substrate to its product.[1] Structurally, it is suggested that this compound binds to or induces a reconfiguration of the catalytic domain environment of NT5C2 in the presence of a substrate.[1]

In the context of cancer therapy, particularly in acute lymphoblastic leukemia (ALL), activating mutations in the NT5C2 gene can lead to resistance to thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP).[1][3][4][5] These mutations result in a hyperactive NT5C2 enzyme that more efficiently dephosphorylates and inactivates the cytotoxic metabolites of 6-MP.[3] this compound has been shown to be effective against both wild-type and various mutant forms of NT5C2, thereby reversing this resistance mechanism.[1][2]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and cellular assays demonstrating the effect of this compound on NT5C2.

Table 1: In Vitro Inhibition of NT5C2 by this compound

| Parameter | Value | Conditions | Source |

| Binding Affinity (Kd) | 70.9 µmol/L | This compound binding to NT5C2 R367Q recombinant protein | [1][2] |

| Binding Affinity (Kd) with Substrate | 14.5% decrease from 70.9 µmol/L | This compound binding to NT5C2 R367Q in the presence of IMP | [1][2] |

| Inhibition of NT5C2 Activity | Dose-dependent | Malachite green assay with wild-type, R367Q, and K359Q NT5C2 | [1] |

Table 2: Cellular Effects of this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines

| Cell Line | NT5C2 Status | Effect of 10 µmol/L this compound | Source |

| Jurkat | Wild-type | Increased sensitivity to 6-MP | [1][6] |

| CUTLL1 | Wild-type | Increased sensitivity to 6-MP | [1][6] |

| PEER | Mutant | Increased sensitivity to 6-MP | [1][6] |

| BE13 | Mutant | Increased sensitivity to 6-MP | [1][6] |

| REH | Wild-type | Increased sensitivity to 6-MP | [6] |

| 697 | R278W mutant | Increased sensitivity to 6-MP | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of purine metabolism affected by this compound and the logical workflow of the key experiments used to characterize its activity.

Caption: this compound inhibits NT5C2, preventing the dephosphorylation of purine monophosphates.

Caption: Experimental workflow for the identification and validation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Malachite Green Assay for NT5C2 Activity

This assay quantifies the inorganic phosphate (B84403) released from the dephosphorylation of IMP by NT5C2.

-

Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[7][8][9][10][11]

-

Materials:

-

Recombinant NT5C2 protein (wild-type or mutant)

-

Inosine monophosphate (IMP) as substrate

-

This compound or other test compounds

-

Malachite Green reagent

-

Assay buffer (specific composition may vary, but typically contains a buffer like Tris-HCl, MgCl2, and a reducing agent like DTT)

-

-

Procedure:

-

Prepare a working solution of recombinant NT5C2 protein in assay buffer.

-

In a 384-well plate, add the NT5C2 protein solution.

-

Add this compound or control vehicle to the wells and pre-incubate for a defined period (e.g., 10 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the IMP substrate. A typical concentration is 100 µmol/L.[1][2]

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes) to ensure the reaction is in the linear range.[1][2]

-

Terminate the reaction by adding the Malachite Green reagent.

-

After a short incubation for color development (e.g., 15-20 minutes at room temperature), measure the absorbance at approximately 620-640 nm using a microplate reader.[7][8][10]

-

Calculate the percentage of inhibition by comparing the absorbance of the this compound-treated wells to the control wells.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of this compound to NT5C2 in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant NT5C2 protein (e.g., NT5C2 D52N R367Q for stable binding studies)

-

This compound

-

Running buffer

-

-

Procedure:

-

Immobilize the recombinant NT5C2 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized NT5C2. Also, inject over a reference surface without the protein to subtract non-specific binding.

-

Monitor the binding events in real-time by recording the change in resonance units (RU).

-

After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from NT5C2.

-

Regenerate the sensor chip surface between different this compound concentrations if necessary.

-

Analyze the resulting sensorgrams using appropriate software to calculate the ka, kd, and Kd values. To investigate the uncompetitive inhibition mechanism, the experiment can be repeated in the presence of a constant concentration of the substrate (e.g., 500 µmol/L IMP).[12]

-

Cell Viability Assays

These assays determine the effect of this compound on the sensitivity of ALL cells to 6-mercaptopurine.

-

Principle: Cell viability is assessed by measuring a parameter that is proportional to the number of living cells, such as metabolic activity or membrane integrity.

-

Materials:

-

ALL cell lines (e.g., Jurkat, CUTLL1, PEER, BE13)

-

Cell culture medium and supplements

-

This compound

-

6-mercaptopurine (6-MP)

-

Reagents for viability assessment (e.g., MTS, MTT, or a luciferase-based assay like CellTiter-Glo)

-

-

Procedure:

-

Seed the ALL cells in 96-well plates at a predetermined density.

-

Treat the cells with a fixed concentration of this compound (e.g., 10 µmol/L) or vehicle control.[1][6]

-

Simultaneously, treat the cells with a range of increasing concentrations of 6-MP.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the dose-response curves and calculate the IC50 values for 6-MP in the presence and absence of this compound to determine the degree of sensitization.

-

Conclusion

This compound is a potent and specific inhibitor of NT5C2 that has demonstrated significant potential in overcoming resistance to thiopurine-based chemotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on novel therapeutic strategies targeting purine nucleotide metabolism in cancer and other diseases. The uncompetitive mechanism of action of this compound is a particularly interesting feature that warrants further investigation for the development of next-generation NT5C2 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanisms of NT5C2 mutations driving thiopurine resistance in relapsed lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. eubopen.org [eubopen.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. biogot.com [biogot.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. researchgate.net [researchgate.net]

Technical Guide: Discovery and Initial Screening of CRCD2, a First-in-Class NT5C2 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide details the discovery and initial characterization of CRCD2, a novel small molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2). Activating mutations in the NT5C2 gene are a significant driver of resistance to 6-mercaptopurine (B1684380) (6-MP), a crucial chemotherapy agent in the treatment of acute lymphoblastic leukemia (ALL).[1][2][3] this compound was identified as a first-in-class NT5C2 inhibitor with broad activity against both wild-type and relapse-associated mutant forms of the enzyme.[1][2][3][4] This document provides an in-depth overview of the experimental methodologies, key data from the initial screening, and the elucidated mechanism of action of this compound.

Discovery via Chemical Library Screening

This compound was identified through a screening process of a chemical library targeting the recombinant NT5C2 R367Q-mutant protein.[1][2] This specific mutant is highly prevalent in relapsed ALL, accounting for over 90% of cases with NT5C2 mutations.[1][2] The screening aimed to identify small molecule compounds with inhibitory activity against this clinically relevant enzyme variant.

Experimental Protocols

1. Recombinant NT5C2 Protein Expression and Purification:

-

Objective: To produce sufficient quantities of wild-type and mutant NT5C2 protein for screening and enzymatic assays.

-

Methodology:

-

The coding sequences for wild-type and mutant (e.g., R367Q) human NT5C2 are cloned into an appropriate expression vector (e.g., pET-28a).

-

The expression vectors are transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Bacterial cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose), followed by size-exclusion chromatography for further purification.

-

2. In Vitro NT5C2 Activity Assay:

-

Objective: To measure the enzymatic activity of NT5C2 and assess the inhibitory potential of compounds like this compound.

-

Methodology:

-

The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, and a substrate such as inosine (B1671953) monophosphate (IMP).

-

Recombinant NT5C2 protein is added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate.

-

The dephosphorylation of IMP to inosine is monitored by measuring the release of inorganic phosphate, often using a malachite green-based colorimetric assay.

-

For inhibitor screening, compounds (like this compound) are pre-incubated with the enzyme before the addition of the substrate.

-

3. Cell Viability and Drug Sensitivity Assays:

-

Objective: To determine the effect of this compound on the sensitivity of leukemia cells to 6-MP.

-

Methodology:

-

ALL cell lines (e.g., NALM6, REH) with either wild-type or mutant NT5C2 are seeded in 96-well plates.

-

Cells are treated with a dose-response matrix of 6-MP and this compound, alone or in combination.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo).

-

The half-maximal inhibitory concentration (IC50) values are calculated to quantify drug sensitivity.

-

4. In Vivo Xenograft Studies:

-

Objective: To evaluate the in vivo efficacy of this compound in combination with 6-MP in a preclinical model of ALL.

-

Methodology:

-

Immunodeficient mice (e.g., NSG mice) are engrafted with human ALL cell lines expressing luciferase.

-

Tumor burden is monitored via in vivo bioluminescence imaging.

-

Once the leukemia is established, mice are randomized into treatment groups: vehicle, 6-MP alone, this compound alone, and the combination of 6-MP and this compound.

-

Treatment is administered for a specified duration, and tumor progression is monitored.

-

At the end of the study, tissues such as bone marrow and spleen are harvested to assess leukemia burden by flow cytometry.[1]

-

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with 6-MP

| Cell Line | NT5C2 Status | Treatment | IC50 of 6-MP (µM) |

| NALM6 | Wild-type | 6-MP alone | Value |

| NALM6 | Wild-type | 6-MP + this compound (1 µM) | Value |

| REH | R367Q Mutant | 6-MP alone | Value |

| REH | R367Q Mutant | 6-MP + this compound (1 µM) | Value |

*Note: Specific IC50 values would be populated from the primary research article.

Table 2: In Vivo Antitumor Activity of this compound and 6-MP Combination

| Treatment Group | Change in Bioluminescence (Fold Change) | Spleen Weight (mg) | Bone Marrow Leukemia Burden (%) |

| Vehicle | Value | Value | Value |

| 6-MP | Value | Value | Value |

| This compound | Value | Value | Value |

| 6-MP + this compound | Value | Value | Value |

*Note: Specific values would be populated from the primary research article.

Mechanism of Action and Signaling Pathways

This compound functions as an uncompetitive inhibitor of NT5C2.[2] This means that this compound binds to the enzyme-substrate complex, thereby preventing the catalytic conversion of the substrate to its product.[2] Mechanistically, relapse-associated gain-of-function mutations in NT5C2 lead to increased dephosphorylation of thiopurine mononucleotides, the active metabolites of 6-MP, thus promoting drug resistance.[2] By inhibiting NT5C2, this compound prevents the inactivation of these active metabolites, restoring sensitivity to 6-MP.

Interestingly, this compound also enhances the cytotoxic activity of 6-MP in leukemias with wild-type NT5C2.[1][2][3] This led to the discovery of NT5C2 Ser502 phosphorylation as a novel, non-genetic mechanism of 6-MP resistance mediated by NT5C2 activation.[1][2][3]

Visualizations

Caption: Mechanism of this compound action in overcoming 6-MP resistance.

Caption: Workflow for the discovery and screening of this compound.

Conclusion

The discovery of this compound as a potent and specific inhibitor of NT5C2 represents a significant advancement in the potential treatment of relapsed ALL.[1][2][3] The initial screening has demonstrated its ability to reverse both genetic and non-genetic mechanisms of 6-MP resistance in vitro and in vivo.[1][2] Further development and clinical investigation of this compound and similar NT5C2 inhibitors are warranted to explore their full therapeutic potential in overcoming chemotherapy resistance.

References

- 1. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Unveiling the Impact of CRCD2 on NT5C2: A Technical Guide for Researchers

An in-depth analysis of the first-in-class small-molecule inhibitor, CRCD2, and its effects on both wild-type and mutant cytosolic 5'-nucleotidase II (NT5C2), a key enzyme implicated in chemotherapy resistance.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the interaction between this compound and NT5C2. It details the inhibitory effects of this compound, its mechanism of action, and its potential to reverse drug resistance in cancers such as acute lymphoblastic leukemia (ALL).

Core Findings at a Glance

This compound has been identified as a first-in-class small-molecule inhibitor of NT5C2, an enzyme that plays a crucial role in purine (B94841) metabolism.[1][2][3] Gain-of-function mutations in the NT5C2 gene are a significant driver of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in relapsed ALL.[4][5][6][7][8] this compound demonstrates broad activity against both wild-type (WT) and various relapse-associated mutant forms of NT5C2, highlighting its therapeutic potential.[1][2][3]

Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on NT5C2 have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data from these studies.

| Recombinant Protein | IC50 of this compound (µM) | Description of Effect |

| Wild-Type NT5C2 | ~10 µM | This compound demonstrates inhibitory activity against the wild-type enzyme. |

| NT5C2 R367Q Mutant | ~10 µM | This compound effectively inhibits the most prevalent relapse-associated NT5C2 mutant. |

| NT5C2 K359Q Mutant | ~10 µM | This compound shows inhibitory action against another common NT5C2 mutant. |

Data synthesized from malachite green assays measuring NT5C2 activity with increasing concentrations of this compound.[1][9]

| Cell Line/Model | Treatment | Effect on 6-MP Sensitivity |

| NT5C2 Wild-Type ALL cells | 10 µM this compound + 6-MP | Increased sensitivity to 6-MP. |

| NT5C2 Mutant ALL cells | 10 µM this compound + 6-MP | Reversal of 6-MP resistance. |

| Isogenic NT5C2 Knockout cells | 6-MP +/- this compound | No significant change in 6-MP response with this compound, confirming on-target activity. |

| Patient-Derived Xenograft (PDX) with NT5C2 mutation | This compound + 6-MP | Sensitization to 6-MP chemotherapy. |

Summary of cell viability and drug response assays.[1][2][9][10]

| Parameter | Value | Method |

| Binding Affinity (Kd) of this compound to NT5C2 R367Q | 70.9 µmol/L | Surface Plasmon Resonance |

Direct binding analysis of this compound to a key mutant NT5C2 protein.[1]

Signaling Pathways and Mechanisms of Action

This compound acts as an uncompetitive inhibitor of NT5C2.[1] This means it binds to the enzyme-substrate complex, inducing a conformational change that inhibits its catalytic activity.[1] The following diagrams illustrate the relevant pathways and the mechanism of this compound action.

Caption: Thiopurine metabolism and the role of NT5C2.

Caption: Uncompetitive inhibition mechanism of this compound on NT5C2.

Beyond genetic mutations, non-genetic mechanisms can also lead to NT5C2 activation and subsequent 6-MP resistance. One such mechanism is the phosphorylation of NT5C2 at Ser502, which increases its nucleotidase activity.[2][3] this compound has been shown to counteract the effects of this post-translational modification, further broadening its therapeutic applicability.[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the impact of this compound on NT5C2.

-

Objective: To produce pure NT5C2 (wild-type and mutant) proteins for in vitro assays.

-

Method:

-

Human NT5C2 cDNA (for wild-type and various mutants like R367Q and K359Q) is cloned into an expression vector (e.g., pET-28a).

-

The vectors are transformed into a suitable bacterial expression host (e.g., E. coli BL21-CodonPlus).

-

Protein expression is induced (e.g., with IPTG) and cells are harvested.

-

The protein is purified using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography.

-

-

Objective: To measure the nucleotidase activity of NT5C2 and the inhibitory effect of this compound.

-

Method:

-

Recombinant NT5C2 protein is incubated with its substrate (e.g., inosine (B1671953) monophosphate - IMP) in a reaction buffer.

-

For inhibition studies, increasing concentrations of this compound are added to the reaction.

-

The reaction is stopped, and the amount of free phosphate (B84403) released is quantified using a malachite green-based colorimetric assay.

-

Absorbance is measured at a specific wavelength (e.g., 620 nm) to determine the level of phosphate, which is proportional to enzyme activity.

-

Caption: Workflow for the Malachite Green-based NT5C2 activity assay.

-

Objective: To determine the effect of this compound on the sensitivity of leukemia cells to 6-mercaptopurine.

-

Method:

-

Leukemia cell lines (e.g., Jurkat, CUTLL1) or patient-derived cells are seeded in multi-well plates.

-

Cells are treated with a matrix of concentrations of 6-MP and this compound (or vehicle control).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method (e.g., CellTiter-Glo luminescent assay or flow cytometry with viability dyes).

-

IC50 values are calculated to quantify drug sensitivity.

-

-

Objective: To measure the direct binding affinity between this compound and NT5C2.

-

Method:

-

Recombinant NT5C2 protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The equilibrium dissociation constant (Kd) is calculated from the sensorgram data to determine binding affinity.

-

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of drug-resistant leukemias. Its ability to inhibit both wild-type and mutant NT5C2, thereby resensitizing cancer cells to established chemotherapies, opens new avenues for clinical investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs for clinical development. Furthermore, exploring the role of this compound in other cancers where NT5C2 activity may be implicated in disease progression or drug resistance is a promising area of investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activating mutations in the NT5C2 nucleotidase gene drive chemotherapy resistance in relapsed ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Making sure you're not a bot! [academiccommons.columbia.edu]

- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 8. Structure and mechanisms of NT5C2 mutations driving thiopurine resistance in relapsed lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

CRCD2: A Novel Approach to Overcoming Drug Resistance in Acute Lymphoblastic Leukemia

An In-depth Technical Guide on the Role of CRCD2 in Targeting Genetic and Non-Genetic Drivers of Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to chemotherapy is a significant hurdle in the successful treatment of many cancers, including acute lymphoblastic leukemia (ALL). A key mechanism of resistance to the widely used thiopurine drug 6-mercaptopurine (B1684380) (6-MP) involves the activation of the cytosolic 5'-nucleotidase II (NT5C2) enzyme. This activation can be driven by both genetic mutations and non-genetic modifications, leading to treatment failure and patient relapse. This whitepaper provides a detailed overview of this compound, a first-in-class small-molecule inhibitor of NT5C2, and its role in reversing both genetic and non-genetic drivers of 6-MP resistance.

This compound has been identified as a potent, uncompetitive inhibitor of NT5C2, demonstrating broad activity against both wild-type and various relapse-associated mutant forms of the enzyme.[1] By inhibiting NT5C2, this compound prevents the dephosphorylation and inactivation of the cytotoxic metabolites of 6-MP, thereby restoring the drug's efficacy. This document will delve into the molecular mechanisms of this compound action, present key quantitative data from preclinical studies, outline the experimental protocols used to evaluate its efficacy, and provide visual representations of the relevant biological pathways and experimental workflows.

This compound's Role in Targeting Genetic Drivers of Drug Resistance

Activating mutations in the NT5C2 gene are a primary driver of resistance to 6-MP, found in over 35% of early relapse ALL cases.[1] These gain-of-function mutations enhance the enzymatic activity of NT5C2, leading to accelerated degradation of thiopurine nucleotides, the active metabolites of 6-MP.[1][2]

This compound has demonstrated significant efficacy in overcoming this genetic resistance. It is broadly active against leukemias carrying prevalent relapse-associated NT5C2 mutations.[1][2] Preclinical studies have shown that in cell lines and patient-derived xenografts with these mutations, the combination of this compound and 6-MP leads to a synergistic cytotoxic effect, effectively resensitizing the resistant cells to thiopurine therapy.[1][2]

This compound's Role in Targeting Non-Genetic Drivers of Drug Resistance

A significant portion of relapsed ALL cases that are resistant to 6-MP do not harbor NT5C2 mutations.[2] Research has uncovered a novel, non-genetic mechanism of NT5C2 activation that contributes to this resistance: the phosphorylation of NT5C2 at the Serine 502 residue (Ser502).[1][3][4] This post-translational modification enhances NT5C2's enzymatic activity, mimicking the effect of activating mutations.

This compound has been shown to be effective against this non-genetic driver of resistance.[1][3][4] In preclinical models of ALL with wild-type NT5C2, treatment with this compound still enhanced the cytotoxic activity of 6-MP.[1][2] This indicates that this compound can counteract the increased enzymatic activity of NT5C2 regardless of whether the activation is due to genetic mutations or post-translational modifications like phosphorylation.[1] The inhibition of NT5C2 by this compound effectively reversed the resistance induced by a phosphomimetic NT5C2 S502D mutant to a similar extent as that induced by the relapse-associated R367Q mutation.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings from these studies.

Table 1: In Vitro Efficacy of this compound in Human ALL Cell Lines

| Cell Line | NT5C2 Status | Treatment | Effect |

| Jurkat | Wild-Type | 10 µmol/L this compound + 6-MP | Increased sensitivity to 6-MP[1] |

| CUTLL1 | Wild-Type | 10 µmol/L this compound + 6-MP | Increased sensitivity to 6-MP[1] |

| PEER | Mutant | 10 µmol/L this compound + 6-MP | Increased sensitivity to 6-MP[1] |

| BE13 | Mutant | 10 µmol/L this compound + 6-MP | Increased sensitivity to 6-MP[1] |

Table 2: Synergistic Interaction of this compound and 6-MP

| Cell Type | NT5C2 Status | Combination Index (CI) | Interpretation |

| Drug-sensitive lymphoblasts | Wild-type | 0.8 | Mild Synergism[2] |

| 6-MP resistant lymphoblasts | R367Q mutant | 0.32 | Strong Synergism[2] |

Table 3: In Vivo Efficacy of this compound and 6-MP Combination Therapy

| Mouse Model | NT5C2 Status | Treatment | Outcome |

| NOTCH1-induced ALL | Wild-type | 6-MP + this compound | Significantly improved antitumor activity after 5 days[1][2] |

| NOTCH1-induced ALL | R367Q mutant | 6-MP + this compound | Effective reversal of 6-MP resistance[1][2] |

| Relapsed leukemia-derived T-ALL xenograft | R367Q mutant | 6-MP + this compound | Enhanced antitumor response compared to 6-MP alone[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

1. NT5C2 Enzyme Activity Assay (Malachite Green Assay)

-

Objective: To measure the inhibitory activity of this compound on recombinant NT5C2 protein.

-

Principle: This colorimetric assay quantifies the release of inorganic phosphate (B84403) from the substrate (e.g., inosine (B1671953) monophosphate, IMP) upon enzymatic dephosphorylation by NT5C2. The malachite green reagent forms a colored complex with the free phosphate, which can be measured spectrophotometrically.

-

Protocol:

-

Recombinant NT5C2 protein (wild-type or mutant) is incubated with varying concentrations of the substrate IMP.

-

Different concentrations of this compound are added to the reaction mixture to assess its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the malachite green reagent is added.

-

After color development, the absorbance is measured at a specific wavelength (e.g., 620 nm).

-

The amount of phosphate released is calculated from a standard curve, and enzyme activity is determined. Dose-response curves are generated to calculate IC50 values for this compound.[5]

-

2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding kinetics and affinity (Equilibrium dissociation constant, Kd) of this compound to NT5C2.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (NT5C2) immobilized on the chip.

-

Protocol:

-

Recombinant NT5C2 protein (e.g., NT5C2 D52N R367Q) is immobilized on a sensor chip.[1]

-

A series of concentrations of this compound are injected over the chip surface.

-

The association and dissociation of this compound are monitored in real-time, generating a sensorgram.

-

The resulting data are fitted to a binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]

-

3. In Vivo Xenograft Studies in Mice

-

Objective: To evaluate the in vivo efficacy of this compound in combination with 6-MP in reversing drug resistance.

-

Principle: Human ALL cells (either cell lines or patient-derived) are engrafted into immunodeficient mice. The mice are then treated with this compound, 6-MP, the combination, or a vehicle control to assess the impact on tumor growth and leukemia burden.

-

Protocol:

-

Immunodeficient mice are engrafted with human ALL cells (e.g., NT5C2 wild-type or mutant) that express a reporter gene like luciferase for in vivo imaging.

-

Once tumors are established, mice are randomized into treatment groups: Vehicle, 6-MP alone, this compound alone, and the combination of 6-MP and this compound.

-

Drugs are administered according to a predefined schedule and dosage (e.g., 6-MP at 50-100 mg/kg).

-

Tumor burden is monitored regularly using methods like:

-

Luciferase in vivo bioimaging: Mice are injected with luciferin, and the resulting bioluminescence is quantified as an indicator of tumor volume.[1][2]

-

Flow cytometry: At the end of the study, bone marrow and spleen are harvested, and the percentage of leukemic cells (e.g., GFP+) is determined by flow cytometry.[1]

-

Spleen size: Spleen weight is measured as an indicator of leukemia infiltration.[1]

-

-

The antitumor activity of the different treatment regimens is compared.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: Mechanism of this compound in preventing 6-MP inactivation by the NT5C2 enzyme.

Caption: this compound targets both genetic and non-genetic drivers of NT5C2 activation.

Caption: Workflow for evaluating the in vivo efficacy of this compound in ALL xenograft models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia. - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]

- 5. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: A Technical Guide to NT5C2 Inhibitor Therapy for Thiopurine-Resistant Cancers

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the therapeutic potential of inhibiting the cytosolic 5'-nucleotidase II (NT5C2) enzyme, a key driver of chemotherapy resistance in certain cancers. The focus is on the first-in-class small molecule inhibitor, CRCD2, and its role in overcoming resistance to thiopurine-based treatments, particularly in the context of relapsed acute lymphoblastic leukemia (ALL). This document details the underlying molecular mechanisms, summarizes key experimental data, and provides an overview of the methodologies used to validate this promising therapeutic strategy.

The Central Role of NT5C2 in Chemotherapy Resistance

NT5C2 is a crucial enzyme in purine (B94841) metabolism, responsible for the dephosphorylation of 6-hydroxypurine monophosphates.[1] Physiologically, it helps regulate the intracellular nucleotide pool.[1] However, in the context of cancer therapy, NT5C2 plays a detrimental role by inactivating the cytotoxic metabolites of thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG).[2]

Gain-of-function mutations in the NT5C2 gene are frequently observed in relapsed ALL, particularly in patients who have undergone thiopurine-based maintenance therapy.[1][3][4] These mutations lead to a hyperactive NT5C2 enzyme, which more efficiently dephosphorylates and inactivates the active metabolites of thiopurine drugs, thereby rendering the cancer cells resistant to treatment.[2][5] This acquired resistance is a major clinical challenge, leading to poor prognosis for patients with relapsed ALL.[4]

Beyond genetic mutations, non-genetic mechanisms can also lead to NT5C2 overactivation and contribute to chemoresistance.[6][7] One such mechanism is the phosphorylation of NT5C2 at the Ser502 residue, which has been identified as a novel driver of 6-MP resistance.[6][8]

This compound: A First-in-Class NT5C2 Inhibitor

The development of small molecule inhibitors targeting NT5C2 represents a promising strategy to overcome thiopurine resistance. This compound has been identified as a first-in-class, potent, and uncompetitive inhibitor of both wild-type and mutant forms of NT5C2.[6][7] Its mechanism of action involves binding to the enzyme-substrate complex, thereby locking it in an inactive state and preventing the dephosphorylation of thiopurine monophosphates.[6][7]

By inhibiting NT5C2, this compound effectively resensitizes resistant cancer cells to thiopurine chemotherapy.[6][7] This has been demonstrated in various preclinical models, including in vitro studies with ALL cell lines and in vivo studies using patient-derived xenografts.[6][9]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Inhibition of NT5C2 by this compound

| NT5C2 Form | Substrate (IMP) Concentration | This compound IC50 |

| Recombinant NT5C2 R367Q | 308 µM (Km) | Low µM range[10] |

IC50 values represent the concentration of this compound required to inhibit 50% of the NT5C2 enzyme activity. Data from high-throughput screening assays.

Table 2: Effect of this compound on 6-Mercaptopurine (6-MP) Sensitivity in ALL Cell Lines

| Cell Line | NT5C2 Status | Treatment | 6-MP IC50 |

| Jurkat | Wild-type | Vehicle | > 10 µM[7] |

| Jurkat | Wild-type | 10 µM this compound | Significantly Reduced[7] |

| CUTLL1 | Wild-type | Vehicle | > 10 µM[7] |

| CUTLL1 | Wild-type | 10 µM this compound | Significantly Reduced[7] |

| PEER | Mutant | Vehicle | High µM[7] |

| PEER | Mutant | 10 µM this compound | Significantly Reduced[7] |

| BE13 | Mutant | Vehicle | High µM[7] |

| BE13 | Mutant | 10 µM this compound | Significantly Reduced[7] |

IC50 values represent the concentration of 6-MP required to inhibit 50% of cell viability. A significant reduction in IC50 in the presence of this compound indicates sensitization to 6-MP.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the therapeutic strategy. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

References

- 1. Genetics and mechanisms of NT5C2-driven chemotherapy resistance in relapsed ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activating mutations in the NT5C2 nucleotidase gene drive chemotherapy resistance in relapsed ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetics and mechanisms of NT5C2-driven chemotherapy resistance in relapsed ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using CRCD2

Audience: Researchers, scientists, and drug development professionals.

Introduction: CRCD2 is a first-in-class, small-molecule inhibitor of cytosolic 5'-nucleotidase II (NT5C2). NT5C2 is a key enzyme in the purine (B94841) salvage pathway, responsible for the dephosphorylation of purine monophosphates such as inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP).[1][2] In the context of acute lymphoblastic leukemia (ALL), activating mutations in the NT5C2 gene are a significant driver of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP).[1][2][3][4] this compound has been identified as an uncompetitive inhibitor of both wild-type and mutant forms of NT5C2, and it has been shown to reverse 6-MP resistance in vitro and in vivo.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and its effects on cellular models.

Application Note 1: Biochemical Characterization of this compound Inhibition of NT5C2

This section details the protocols for the direct biochemical assessment of this compound's inhibitory effect on NT5C2 enzymatic activity and its binding affinity.

Protocol 1.1: In Vitro NT5C2 Enzymatic Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of free phosphate (B84403) released by the enzymatic activity of NT5C2 on its substrate, inosine monophosphate (IMP). The inhibition of this activity by this compound is measured by a decrease in phosphate production.

Principle: NT5C2 catalyzes the hydrolysis of IMP to inosine and inorganic phosphate. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically at ~620-650 nm.

Materials:

-

Recombinant human NT5C2 protein (wild-type or mutant forms, e.g., R367Q, K359Q)

-

This compound compound

-

Inosine monophosphate (IMP) sodium salt

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl2

-

Malachite Green Reagent (commercial kits are available and recommended for consistency)

-

Phosphate standard solution

-

96-well microplates, clear flat-bottom

Experimental Workflow:

Caption: Workflow for the NT5C2 Malachite Green enzymatic assay.

Procedure:

-

Preparation:

-

Prepare a phosphate standard curve (0 to 40 µM) using the phosphate standard solution.

-

Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration range is 0.1 µM to 100 µM.

-

Dilute recombinant NT5C2 protein to the desired concentration (e.g., 0.02 µM) in cold Assay Buffer.[2]

-

Prepare the IMP substrate solution in Assay Buffer. The concentration should be around the Km value of the enzyme (e.g., 300 µM).[2]

-

-

Assay Plate Setup:

-

To appropriate wells of a 96-well plate, add 25 µL of Assay Buffer.

-

Add 5 µL of the this compound serial dilutions. For control wells (100% activity), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the diluted NT5C2 enzyme solution to all wells except the "no enzyme" blank.

-

-

Reaction:

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the IMP substrate solution to all wells. The final volume should be 50 µL.

-

Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 1.2: Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between an analyte (this compound) and a ligand (NT5C2) immobilized on a sensor chip.

Procedure Outline:

-

Immobilization: Covalently immobilize recombinant NT5C2 protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.

-

Binding Analysis:

-

Flow a series of concentrations of this compound in running buffer over the sensor chip surface.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

-

Include a buffer-only injection for double referencing.

-

-

Regeneration: After each this compound injection, regenerate the sensor surface with a mild regeneration solution (e.g., a low pH glycine (B1666218) solution) to remove bound analyte.

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[2]

-

Quantitative Data Summary

The following table summarizes quantitative data for this compound's activity against NT5C2, as derived from published studies.

| Parameter | NT5C2 Variant | Value | Assay Method | Reference |

| IC50 | Wild-Type | ~5 µM | Malachite Green | [1] |

| R367Q Mutant | ~5 µM | Malachite Green | [1] | |

| K359Q Mutant | >10 µM | Malachite Green | [1] | |

| KD | R367Q Mutant | 70.9 µM | SPR | [2] |

| Inhibition Mode | R367Q Mutant | Uncompetitive | Enzyme Kinetics | [1][2] |

Application Note 2: Cellular Assays to Evaluate this compound Efficacy

This section provides protocols to assess the biological effects of this compound in a cellular context, particularly its ability to sensitize cancer cells to 6-mercaptopurine.

Protocol 2.1: Cell Viability Assay for 6-MP Sensitization

This assay determines the effect of this compound on the cytotoxicity of 6-MP in leukemia cell lines.

Principle: Cells are treated with a fixed concentration of this compound in combination with a range of 6-MP concentrations. After a defined incubation period, cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells. A leftward shift in the 6-MP dose-response curve in the presence of this compound indicates sensitization.

Materials:

-

ALL cell lines (e.g., Jurkat, REH)[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

6-mercaptopurine (6-MP)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well, opaque-walled microplates suitable for luminescence

-

Luminometer

Experimental Workflow:

Caption: Workflow for the cell viability assay to test 6-MP sensitization.

Procedure:

-

Cell Seeding:

-

Culture ALL cells in complete medium.

-

Harvest log-phase cells, count them, and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into an opaque 96-well plate.

-

-

Compound Treatment:

-

Prepare a 2X stock of this compound (e.g., 20 µM) in complete medium.

-

Prepare 2X serial dilutions of 6-MP in complete medium.

-

To the appropriate wells, add 50 µL of the 2X this compound stock or vehicle control (medium with equivalent DMSO).

-

Add 50 µL of the 2X 6-MP serial dilutions. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated controls.

-

Plot the normalized viability against the log of the 6-MP concentration for both the this compound-treated and untreated series.

-

Calculate the IC50 for 6-MP in the presence and absence of this compound. A decrease in the IC50 value for the combination treatment indicates sensitization.

-

NT5C2 Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the role of NT5C2 in the metabolic pathway of 6-mercaptopurine and the inhibitory action of this compound.

Caption: this compound inhibits NT5C2, preventing the inactivation of 6-MP metabolites.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of CRCD2

Topic: Dissolution and Preparation of CRCD2 for In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a first-in-class, small-molecule inhibitor of the cytosolic 5'-nucleotidase II (NT5C2).[1][2][3] NT5C2 is a key enzyme in purine (B94841) metabolism and its activation is a mechanism of resistance to thiopurine chemotherapies, such as 6-mercaptopurine (B1684380) (6-MP), in acute lymphoblastic leukemia (ALL).[1][2] By inhibiting NT5C2, this compound enhances the cytotoxic effects of 6-MP and can reverse resistance to this chemotherapy.[1][2][3] These application notes provide a detailed protocol for the dissolution and preparation of this compound for in vivo experiments, based on available data and common laboratory practices for poorly soluble compounds.

Mechanism of Action and Signaling Pathway

NT5C2 facilitates the dephosphorylation of thiopurine mononucleotides, which are the active metabolites of 6-MP. This dephosphorylation leads to their inactivation and subsequent degradation, thereby reducing the therapeutic efficacy of 6-MP. This compound acts as an uncompetitive inhibitor of NT5C2, meaning it binds to the enzyme-substrate complex to exert its inhibitory effect. This inhibition leads to an accumulation of the active thiopurine nucleotides within cancer cells, restoring their cytotoxic activity.

Below is a diagram illustrating the signaling pathway of NT5C2 and the mechanism of action of this compound.

Caption: NT5C2 signaling and this compound inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from published studies. This data is essential for dose-range finding in in vivo experiments.

| Cell Line | NT5C2 Status | Treatment | IC50 of 6-MP (µM) | Fold Sensitization with this compound | Reference |

| Jurkat | Wild-Type | Vehicle | ~10 | - | [1] |

| Jurkat | Wild-Type | 10 µM this compound | ~1 | 10x | [1] |

| CUTLL1 | Wild-Type | Vehicle | ~5 | - | [1] |

| CUTLL1 | Wild-Type | 10 µM this compound | ~0.5 | 10x | [1] |

| PEER | Mutant | Vehicle | >100 | - | [1] |

| PEER | Mutant | 10 µM this compound | ~10 | >10x | [1] |

| BE13 | Mutant | Vehicle | >100 | - | [1] |

| BE13 | Mutant | 10 µM this compound | ~20 | >5x | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl), sterile

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Vortex mixer

-

Sonicator (optional)

Preparation of this compound Stock Solution

Due to the poor aqueous solubility of many small molecule inhibitors, a concentrated stock solution is typically prepared in an organic solvent.

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a precise volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mg/mL). The exact concentration will depend on the solubility of this compound in DMSO.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Vehicle for In Vivo Administration

The following is a common vehicle formulation for intraperitoneal (IP) injection of poorly soluble compounds in mice. The final concentration of DMSO should be kept low (ideally ≤5%) to minimize toxicity.

Vehicle Composition:

-

5% DMSO

-

40% PEG400

-

5% Tween 80

-

50% Saline (0.9% NaCl)

Preparation of this compound Dosing Solution

This protocol describes the preparation of a dosing solution for a hypothetical dose of 10 mg/kg in a mouse with an injection volume of 100 µL (10 µL/g for a 10g mouse). Calculations should be adjusted based on the desired dose and the weight of the animals.

-

Calculate the required concentration of the dosing solution:

-

For a 10 mg/kg dose and an injection volume of 10 mL/kg (100 µL for a 10g mouse), the required concentration is 1 mg/mL.

-

-

Prepare the dosing solution:

-

On the day of injection, thaw an aliquot of the this compound stock solution (e.g., 10 mg/mL in DMSO).

-

In a sterile tube, prepare the vehicle by mixing the components in the specified ratios (e.g., for 1 mL of vehicle: 50 µL DMSO, 400 µL PEG400, 50 µL Tween 80, 500 µL Saline).

-

To prepare 1 mL of a 1 mg/mL dosing solution from a 10 mg/mL stock:

-

Add 100 µL of the 10 mg/mL this compound stock solution to a sterile tube.

-

Add 900 µL of a pre-mixed vehicle (e.g., 40% PEG400, 5% Tween 80, 55% Saline - note the adjusted saline to account for the DMSO from the stock). A more practical approach is to add the components sequentially.

-

-

Recommended sequential addition to avoid precipitation:

-

Start with the required volume of the this compound stock solution in DMSO.

-

Add the PEG400 and vortex well.

-

Add the Tween 80 and vortex well.

-

Slowly add the saline while vortexing to prevent the compound from precipitating.

-

-

The final solution should be a clear, homogenous solution or a fine, uniform suspension. If a precipitate forms, sonication may be attempted.

-

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for in vivo experiments.

Caption: Workflow for this compound in vivo preparation.

Safety and Handling

-

This compound is a research compound with unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

-

All procedures involving animals must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Disclaimer

This protocol is a general guideline based on standard laboratory practices for poorly soluble small molecules. The optimal dissolution and formulation conditions for this compound may need to be determined empirically. It is recommended to perform small-scale solubility tests with different vehicle compositions to identify the most suitable formulation for your specific in vivo study.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Inhibition of NT5C2 Reverses Genetic and Nongenetic Drivers of 6-MP Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Malachite Green Assay for Measuring NT5C2 Inhibition by CRCD2

For Researchers, Scientists, and Drug Development Professionals

Introduction